(3-Chloro-2-methylphenyl)[(4-iodophenyl)sulfonyl]amine
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Overview
Description
(3-Chloro-2-methylphenyl)[(4-iodophenyl)sulfonyl]amine is an organic compound that features both chloro and iodo substituents on a sulfonyl amine framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-methylphenyl)[(4-iodophenyl)sulfonyl]amine typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 3-chloro-2-methylphenylamine, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Sulfonylation: The amine group reacts with 4-iodobenzenesulfonyl chloride under basic conditions to form the desired sulfonyl amine compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-methylphenyl)[(4-iodophenyl)sulfonyl]amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(3-Chloro-2-methylphenyl)[(4-iodophenyl)sulfonyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chloro-2-methylphenyl)[(4-iodophenyl)sulfonyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-2-methylphenyl)[(4-bromophenyl)sulfonyl]amine
- (3-Chloro-2-methylphenyl)[(4-fluorophenyl)sulfonyl]amine
- (3-Chloro-2-methylphenyl)[(4-chlorophenyl)sulfonyl]amine
Uniqueness
(3-Chloro-2-methylphenyl)[(4-iodophenyl)sulfonyl]amine is unique due to the presence of both chloro and iodo substituents, which can influence its reactivity and interactions with other molecules. The iodo group, in particular, can enhance the compound’s ability to participate in coupling reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C13H11ClINO2S |
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Molecular Weight |
407.65 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C13H11ClINO2S/c1-9-12(14)3-2-4-13(9)16-19(17,18)11-7-5-10(15)6-8-11/h2-8,16H,1H3 |
InChI Key |
ZIFUOSVBRDWNPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
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